molecular formula C12H18BrNO2 B1522545 2-(Diethylamino)-2-phenylacetic acid hydrobromide CAS No. 1258639-34-7

2-(Diethylamino)-2-phenylacetic acid hydrobromide

Cat. No.: B1522545
CAS No.: 1258639-34-7
M. Wt: 288.18 g/mol
InChI Key: VMOGWXCZAXEOMI-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-phenylacetic acid hydrobromide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)-2-phenylacetic acid hydrobromide typically involves the reaction of phenylacetic acid with diethylamine in the presence of hydrobromic acid. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)-2-phenylacetic acid hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

2-(Diethylamino)-2-phenylacetic acid hydrobromide is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Diethylamino)-2-phenylacetic acid hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may target specific enzymes involved in metabolic pathways.

  • Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-(Diethylamino)-2-phenylacetic acid hydrobromide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-(Diethylamino)ethanol: This compound has a similar structure but lacks the phenyl group.

  • N,N-Diethyl-2-aminoethanol: Another related compound with different functional groups.

The uniqueness of this compound lies in its specific structure and the presence of the phenyl group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(diethylamino)-2-phenylacetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.BrH/c1-3-13(4-2)11(12(14)15)10-8-6-5-7-9-10;/h5-9,11H,3-4H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOGWXCZAXEOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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